

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate Hydrochloride

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Compound of Interest

Compound Name: Methyl piperazine-1-carboxylate hydrochloride

Cat. No.: B1319477

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For researchers, scientists, and professionals in drug development, **methyl piperazine-1-carboxylate hydrochloride** is a key building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data presentation and experimental detail.

Core Compound Information

Structure and Identification

Methyl piperazine-1-carboxylate hydrochloride is the hydrochloride salt of methyl piperazine-1-carboxylate. The positive charge is located on the unsubstituted nitrogen of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of **methyl piperazine-1-carboxylate hydrochloride**.

This molecule is a white crystalline solid. While a specific CAS number for the hydrochloride salt is not consistently reported, the CAS number for the free base, methyl piperazine-1-carboxylate, is 50606-31-0.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and spectroscopic data for methyl piperazine-1-carboxylate and its hydrochloride salt.

Table 1: Physicochemical Properties

Property	Value	Source
Methyl piperazine-1-carboxylate hydrochloride		
Molecular Formula	C6H13ClN2O2	[1]
Molecular Weight	180.63 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	160–161 °C	[2]
Methyl piperazine-1-carboxylate (Free Base)		
CAS Number	50606-31-0	
Molecular Formula	C6H12N2O2	[3]
Molecular Weight	144.17 g/mol	[4]
Appearance	Clear liquid	[3]

Table 2: Spectroscopic Data for **Methyl Piperazine-1-carboxylate Hydrochloride**

Technique	Data	Source
¹ H NMR (CDCl ₃)	3.22 (4H, m, 2CH ₂ pip), 3.74 (3H, s, OCH ₃), 3.83–3.86 (4H, m, 2CH ₂ pip), 9.98 (2H, bs, NH ₂ ⁺)	[2]
¹³ C NMR (CDCl ₃)	40.62 (2CH ₂ pip), 43.18 (2CH ₂ pip), 53.23 (OCH ₃), 155.22 (C=O)	[2]
FTIR (cm ⁻¹)	2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (v, C-H), 2705, 2471 (v, NH ₂ ⁺), 1695 (v, C=O), 1150 (vas, C-O-C), 1044 (vs, C-O-C)	[2]
LC-MS (m/z)	[C ₆ H ₁₃ N ₂ O ₂] ⁺ = 145.0972	[2]

Experimental Protocols: Synthesis

A one-pot synthesis for **methyl piperazine-1-carboxylate hydrochloride** has been reported, offering a simplified and efficient route.[2]

Classic Flask Synthesis Protocol:

- In-situ formation of piperazine monohydrochloride: An equimolar amount of anhydrous piperazine and piperazine dihydrochloride hydrate are combined in methanol. The solution can be heated to ensure complete dissolution of the solids.
- Reaction with methyl chloroformate: The solution from step 1 is cooled in an ice bath. Methyl chloroformate is then added dropwise while maintaining the temperature.
- Reaction completion and work-up: After the addition is complete, the reaction mixture is stirred at room temperature. The mixture is then cooled to 5 °C to precipitate out piperazine dihydrochloride, which is removed by filtration.

- Isolation and purification: The solvent from the filtrate is evaporated to dryness. The resulting residue is then recrystallized from isopropyl alcohol with the addition of charcoal to yield pure **methyl piperazine-1-carboxylate hydrochloride**.^[2]

Visualized Synthesis Workflow:



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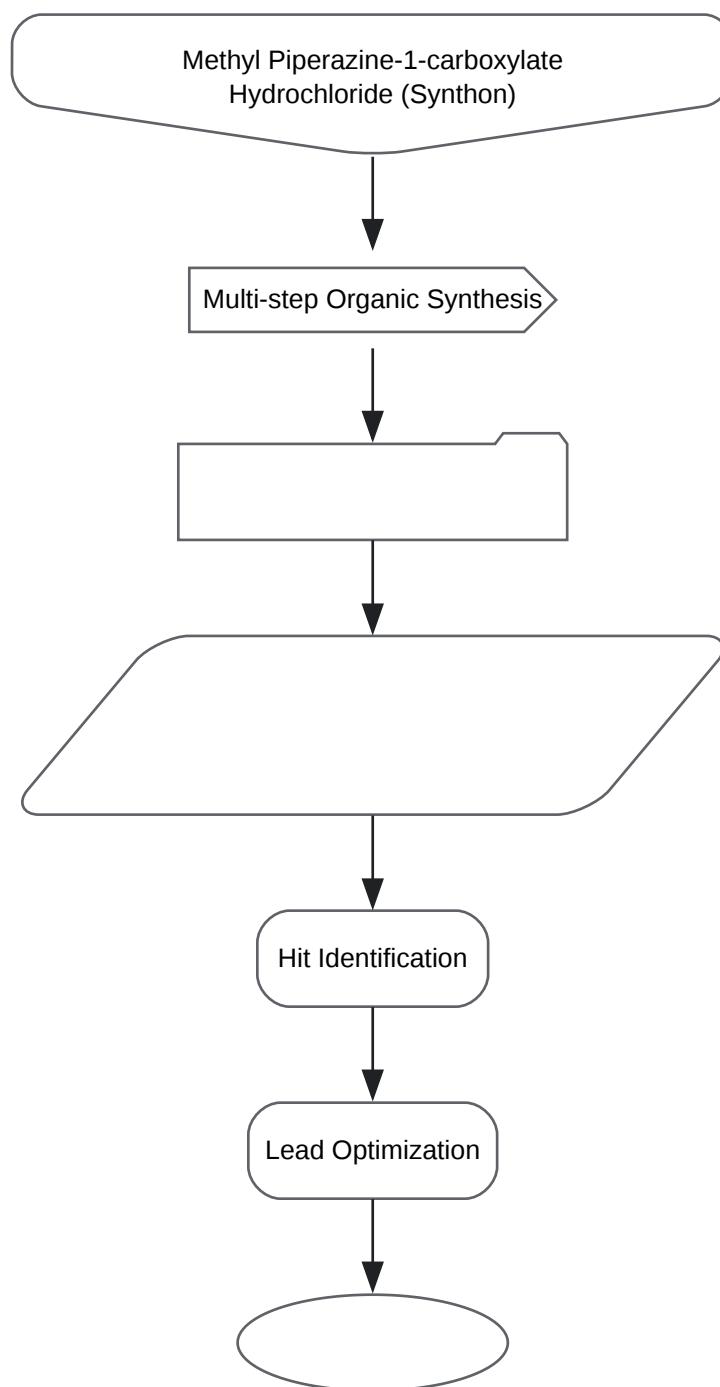
Caption: One-pot synthesis workflow for **methyl piperazine-1-carboxylate hydrochloride**.

Role in Drug Discovery and Development

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry.^[5] The piperazine ring can form multiple hydrogen bonds and ionic interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Methyl piperazine-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex molecules for various therapeutic targets. Its utility lies in the differential reactivity of its two nitrogen atoms. The carbamate group protects one nitrogen, allowing for selective functionalization of the secondary amine.

Logical Flow in Drug Development:



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Caption: Role of piperazine synthons in the drug discovery pipeline.

The use of such building blocks is integral to the development of novel therapeutics, including kinase inhibitors for diabetes and antitumor agents.[6][7]

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